5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
CAS No.: 168893-35-4
Cat. No.: VC20917673
Molecular Formula: C8H7FN4
Molecular Weight: 178.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 168893-35-4 |
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Molecular Formula | C8H7FN4 |
Molecular Weight | 178.17 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C8H7FN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |
Standard InChI Key | NPXAOQLRLGISLR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC(=NN2)N)F |
Canonical SMILES | C1=CC(=CC=C1C2=NC(=NN2)N)F |
Introduction
Chemical Structure and Properties
5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine is characterized by a triazole ring structure containing three nitrogen atoms, with a 4-fluorophenyl group attached at position 5 and an amine functional group at position 3. This heterocyclic compound belongs to the triazole family, known for their diverse biological activities and pharmaceutical applications .
Basic Chemical Information
The compound's fundamental physical and chemical properties are summarized in Table 1:
Advanced Physicochemical Properties
Additional physicochemical characteristics enhance our understanding of the compound's behavior in various environments:
Structural Characteristics
The 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine structure consists of three key components that contribute to its chemical behavior and potential biological activity:
Triazole Ring
The central 1,2,4-triazole heterocyclic ring contains three nitrogen atoms in a five-membered structure. This nitrogen-rich heterocycle contributes significantly to the compound's biological activity and serves as a key pharmacophore in many medicinal chemistry applications .
4-Fluorophenyl Group
The 4-fluorophenyl substituent at position 5 of the triazole ring introduces fluorine's unique properties, which can enhance metabolic stability and membrane permeability. The fluorine atom typically improves a compound's lipophilicity, potentially enhancing its bioavailability and pharmacokinetic profile .
Amine Functional Group
The primary amine (-NH₂) at position 3 of the triazole ring provides a reactive site for chemical modifications and plays a crucial role in hydrogen bonding interactions with biological targets. This functional group can engage in hydrogen bond donor-acceptor interactions with proteins, nucleic acids, and other biomolecules .
Synthesis Methods
The synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine typically involves multi-step procedures. While the search results don't provide specific synthesis routes for this exact compound, related triazole derivatives synthesis pathways offer insights:
General Synthesis Approaches
Synthesis of 1,2,4-triazole derivatives often involves:
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Formation of hydrazide intermediates
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Reaction with isothiocyanates to form thiosemicarbazides
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Cyclization under basic conditions to form the triazole ring
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Further functionalization to introduce specific substituents
Related Synthetic Procedures
Research by Bihdan et al. describes the synthesis of related fluorophenyl-triazole compounds, starting with 5-(2-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol and 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol as precursors . These synthetic routes could potentially be adapted for the synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine.
Biological Activities
The biological profile of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine and structurally related triazole derivatives demonstrates significant potential in various therapeutic applications:
Antimicrobial Activity
Triazole compounds similar to 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine have shown notable antimicrobial properties. The compound is often studied for its applications in pharmaceuticals, particularly as a potential antifungal or antimicrobial agent, due to the triazole moiety's known efficacy in these areas .
Anticancer Properties
Research on structurally similar N-aryl-4H-1,2,4-triazol-3-amine analogs has revealed significant anticancer activity. For example, a study examining 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against cancer cell lines showed promising results, suggesting that 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine might also possess anticancer properties worthy of investigation .
Research by other investigators on 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds demonstrated potent cytotoxic activities against lung cancer cell lines with IC₅₀ values ranging from 1.02 to 48.01 µM . These findings highlight the potential of structurally similar triazole derivatives as anticancer agents.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine helps in optimizing its pharmacological properties:
Influence of Fluorophenyl Moiety
The position of the fluorine atom on the phenyl ring significantly impacts the biological activity. While 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine has the fluorine at the para position, variants with fluorine at ortho (2-) and meta (3-) positions have also been synthesized and studied . These positional isomers often exhibit different biological profiles, suggesting that the spatial orientation of the fluorine atom plays a crucial role in determining molecular interactions with biological targets.
Role of the Triazole Ring
The 1,2,4-triazole scaffold is essential for biological activity, serving as a hydrogen bond acceptor and influencing the compound's electronic distribution. Modifications to this core structure typically result in altered biological activities, highlighting its importance as a pharmacophore .
Precautionary Measures
Standard laboratory safety protocols should be followed when handling this compound, including:
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Use of appropriate personal protective equipment (PPE)
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Adequate ventilation
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Avoidance of contact with skin, eyes, and respiratory system
Related Compounds and Derivatives
Several structural analogs of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine have been synthesized and studied:
Positional Isomers
Variants with fluorine at different positions on the phenyl ring include:
Functional Group Modifications
Compounds with different substituents at position 5 of the triazole ring include:
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5-(4-methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS: 502685-85-0)
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5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine (CAS: 502685-68-9)
N-Substituted Derivatives
N-substituted derivatives such as N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine and 5-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine represent another important class of related compounds with enhanced biological profiles .
Research Applications and Future Directions
The unique structural features and biological potential of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine position it as a valuable scaffold for various research applications:
Drug Discovery Applications
The compound serves as a template for developing novel therapeutic agents, particularly in antimicrobial and anticancer research. Its modifiable structure allows medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties through systematic structural variations .
Future Research Directions
Emerging research areas for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine include:
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Development of novel hybrid molecules incorporating the triazole scaffold
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Investigation of potential synergistic effects with established therapeutic agents
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Exploration of structure-guided design approaches to enhance target selectivity
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Application of computational methods to predict biological activities and optimize molecular interactions
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